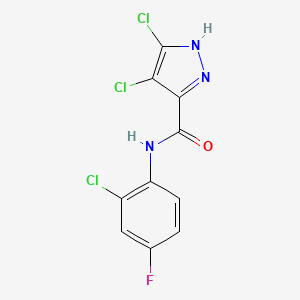

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BLX3887 beinhaltet die Reaktion von 4,5-Dichlor-1H-pyrazol-3-carbonsäure mit 2-Chlor-4-fluoranilin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise das Vorhandensein eines Kupplungsgens wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von BLX3887 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographie-Techniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BLX3887 unterliegt aufgrund des Vorhandenseins von Halogenatomen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch Nukleophile ersetzt werden .

Häufige Reagenzien und Bedingungen

Nukleophile: Natriummethoxid, Kalium-tert-butoxid

Lösungsmittel: Dimethylsulfoxid (DMSO), Tetrahydrofuran (THF)

Bedingungen: Erhöhte Temperaturen (50-100°C), inerte Atmosphäre (Stickstoff oder Argon)

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von BLX3887, bei denen die Chloratome durch andere funktionelle Gruppen wie Methoxy- oder tert-Butylgruppen ersetzt werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibit significant activity against various cancer cell lines. The compound's structure allows it to function as a selective androgen receptor modulator (SARM), which is beneficial in treating androgen-dependent cancers such as prostate cancer. SARMs are known for their ability to selectively activate androgen receptors in muscle and bone while minimizing effects on other tissues, which can reduce side effects associated with traditional anabolic steroids .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. It has shown promise in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The pyrazole moiety is often associated with such biological activities, contributing to the compound's therapeutic profile .

Agricultural Applications

Herbicide Development

The compound is also being explored as an active ingredient in herbicides. Its structural characteristics allow it to interfere with specific biochemical pathways in plants, leading to effective weed control. The incorporation of chlorine and fluorine atoms enhances the herbicide's potency and selectivity towards target species while reducing the impact on non-target organisms .

Pesticide Formulations

In pesticide formulations, this compound can serve as an intermediate or active ingredient due to its efficacy against a range of pests. Its application could lead to the development of more environmentally friendly pest control solutions that maintain crop yield without harming beneficial insects .

Material Science

Polymer Synthesis

There is ongoing research into using this compound as a building block for synthesizing novel polymers with specific properties. The presence of the pyrazole ring can impart unique thermal and mechanical properties to the resulting materials, making them suitable for applications in coatings, adhesives, and composites .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Selective androgen receptor modulator (SARM) for prostate cancer treatment |

| Anti-inflammatory Properties | Inhibition of inflammatory pathways | |

| Agricultural Science | Herbicide Development | Effective weed control via biochemical interference |

| Pesticide Formulations | Active ingredient for pest control | |

| Material Science | Polymer Synthesis | Building block for novel polymers with enhanced properties |

Case Studies

- Anticancer Studies : A study published in Cancer Research demonstrated that similar compounds inhibited tumor growth in prostate cancer models by selectively targeting androgen receptors without affecting muscle mass significantly .

- Herbicide Efficacy : Research published in Pest Management Science highlighted the effectiveness of pyrazole-based herbicides against resistant weed species, showcasing the potential of this compound in agricultural applications .

- Polymer Properties : Investigations into new polymer materials incorporating pyrazole derivatives indicated improved thermal stability and mechanical strength compared to traditional polymers, suggesting potential industrial applications .

Wirkmechanismus

BLX3887 exerts its effects by selectively inhibiting 15-lipoxygenase type 1. This enzyme is involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators. By inhibiting 15-lipoxygenase type 1, BLX3887 reduces the production of these mediators, thereby modulating inflammatory responses. The molecular targets include the active site of the enzyme, where BLX3887 binds and prevents substrate access .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BLX3886: Ein weiterer Inhibitor der 15-Lipoxygenase Typ 1, jedoch mit unterschiedlicher Selektivität und Potenz.

Einzigartigkeit

BLX3887 ist einzigartig aufgrund seiner hohen Selektivität für die 15-Lipoxygenase Typ 1 gegenüber anderen Lipoxygenasen wie der 15-Lipoxygenase Typ 2, 5-Lipoxygenase und 12-Lipoxygenase. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die spezifische Hemmung der 15-Lipoxygenase Typ 1 konzentriert, ohne andere verwandte Enzyme zu beeinflussen .

Biologische Aktivität

4,5-Dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data.

The molecular formula of this compound is . The compound features a pyrazole ring substituted with dichloro and chloro-fluorophenyl groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The reaction conditions and purification methods are crucial for obtaining the desired purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

These findings suggest that the target compound may also possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Some compounds in this class have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . For example, certain derivatives showed IC50 values significantly lower than traditional NSAIDs like diclofenac.

| Compound | COX-2 Inhibition (%) | Reference Drug |

|---|---|---|

| 150a | 62% | Celecoxib (22%) |

| 150b | 71% | Celecoxib (22%) |

Such data indicate that this compound may exhibit promising anti-inflammatory effects.

Androgen Receptor Modulation

Compounds structurally related to the target compound have been identified as tissue-selective androgen receptor modulators (SARMs). These compounds show high affinity for androgen receptors and exhibit antagonistic activity, making them potential candidates for treating androgen-dependent conditions such as prostate cancer .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against prostate cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively while exhibiting minimal toxicity to normal cells. This highlights the therapeutic potential of pyrazole-based compounds in oncology.

Eigenschaften

IUPAC Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVTYLZKKCIGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.